2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its biological activity, and is further modified with a furan ring, a bromophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.
Synthesis of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Bromophenyl Group Addition: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS).
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving thiol-ene click chemistry or other suitable coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the oxadiazole ring and the quinazolinone core, potentially leading to ring-opening or hydrogenation.
Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. The presence of the quinazolinone core, known for its biological activity, suggests potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is being explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and functional groups make it suitable for applications in material science.
Mechanism of Action
The mechanism of action of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one involves interactions with molecular targets such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the oxadiazole and furan rings may interact with other protein domains or cellular components. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylthio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
- 2-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methylthio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3S/c23-15-9-7-14(8-10-15)20-25-19(30-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-29-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPIIZLNNDSSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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